![molecular formula C24H23FN4OS B10772287 3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Example 2 [WO2013054185] is a synthetic organic compound developed by Pfizer. It is an autotaxin inhibitor, which means it inhibits the enzyme autotaxin. This enzyme is involved in the production of lysophosphatidic acid, a lipid signaling molecule that plays a role in various biological processes, including cell proliferation, migration, and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Example 2 [WO2013054185] involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving pyrimidine and benzothiazole derivatives.
Functional Group Introduction: The core structure is then modified by introducing a fluorobenzyl group and a propanoyl group through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the modified core structure with additional reagents under controlled conditions.
Industrial Production Methods
The industrial production of Example 2 [WO2013054185] follows a similar synthetic route but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Example 2 [WO2013054185] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides and organometallic compounds are used under controlled conditions.
Major Products
Applications De Recherche Scientifique
Example 2 [WO2013054185] has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of autotaxin in various chemical processes.
Biology: The compound is used to investigate the biological functions of lysophosphatidic acid and its role in cell signaling.
Medicine: It has potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid are implicated, such as cancer and fibrosis.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting autotaxin.
Mécanisme D'action
Example 2 [WO2013054185] exerts its effects by inhibiting the enzyme autotaxin. This inhibition prevents the production of lysophosphatidic acid, thereby modulating various biological processes. The molecular targets and pathways involved include:
Autotaxin: The primary target of the compound.
Lysophosphatidic Acid Pathway: The inhibition of autotaxin affects the lysophosphatidic acid signaling pathway, which is involved in cell proliferation, migration, and survival.
Comparaison Avec Des Composés Similaires
Example 2 [WO2013054185] can be compared with other autotaxin inhibitors, such as:
Compound 26: Another autotaxin inhibitor with a similar core structure but different functional groups.
PF-8380: A well-known autotaxin inhibitor with a different chemical structure but similar biological activity.
Uniqueness
Propriétés
Formule moléculaire |
C24H23FN4OS |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one |
InChI |
InChI=1S/C24H23FN4OS/c25-18-7-5-16(6-8-18)13-21-19-15-29(12-11-17(19)14-26-28-21)24(30)10-9-23-27-20-3-1-2-4-22(20)31-23/h1-8,14,17,19H,9-13,15H2 |
Clé InChI |
BSWOIMAAUKKRAB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2C1C=NN=C2CC3=CC=C(C=C3)F)C(=O)CCC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



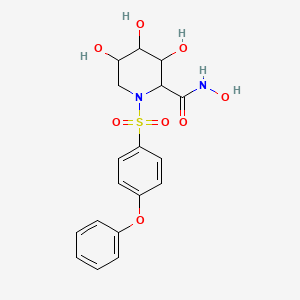
![(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772211.png)
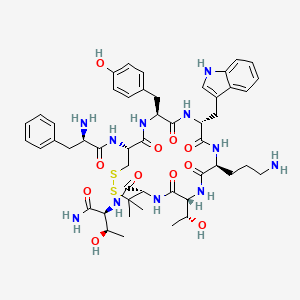
![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
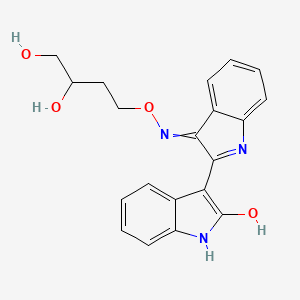
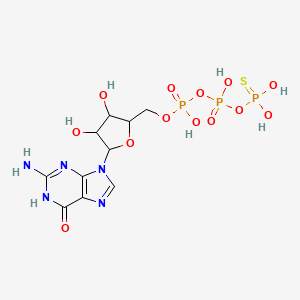
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
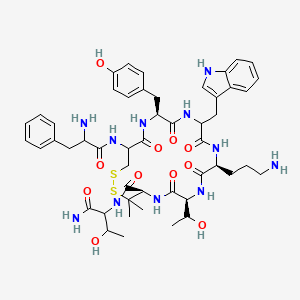
![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
![4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
![[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772291.png)

![6-[2-[2-(4-Fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772298.png)